3-Azidopropane-1-sulfonamide
Description
Overview of Functional Group Significance in Organic Synthesis
The utility of 3-Azidopropane-1-sulfonamide stems directly from the well-established and powerful reactivity of its two constituent functional groups: the azide (B81097) and the sulfonamide.
The Azide Group (-N₃): Organic azides are high-energy functional groups that have become indispensable in modern organic synthesis. kit.edubaseclick.eu First prepared in the 1860s, their prominence grew substantially with the development of reliable and versatile reactions. kit.eduwikipedia.org The azide group's reactivity is characterized by its ability to act as a 1,3-dipole and the favorable leaving group ability of molecular nitrogen (N₂). kit.eduwikipedia.org
Key reactions involving azides include:
Huisgen 1,3-Dipolar Cycloaddition: Azides react with alkynes to form stable 1,2,3-triazole rings. wikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC), a prime example of "click chemistry," is celebrated for its high efficiency, reliability, and biocompatibility, allowing it to proceed in aqueous environments. baseclick.eucambridge.org
Staudinger Reaction: Azides can be reduced to primary amines using phosphines, like triphenylphosphine (B44618). wikipedia.orgmdpi.com This transformation is highly valued as it allows the azide to function as a stable protecting group for amines that can be removed under mild conditions. wikipedia.orgsigmaaldrich.com
Nitrene Formation: Thermal or photochemical decomposition of azides can generate highly reactive nitrene intermediates, which can undergo various insertion or rearrangement reactions. kit.edumdpi.com
Due to this reactivity, azides are crucial for synthesizing nitrogen-containing heterocycles, modifying biopolymers, and linking molecules together in materials science and drug discovery. kit.edusigmaaldrich.com
The Sulfonamide Group (-SO₂NH₂): The sulfonamide functional group is a fundamental motif in medicinal chemistry and a versatile tool in organic synthesis. ekb.egnih.gov The most common method for its synthesis involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. nih.govacs.org
In synthesis, sulfonamides are noted for:
Chemical Stability: The sulfonamide linkage is robust and resistant to hydrolysis and many common reagents. thieme-connect.com
Activating and Directing Effects: The strong electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent parts of a molecule. thieme-connect.com
Protecting Group Chemistry: The sulfonamide group can serve as a protecting group for amines. ekb.eg
Precursor to Other Functional Groups: Primary sulfonamides are precursors to N-alkylated or N-arylated sulfonamides and can be used to synthesize other important structures, such as sulfonylureas. acs.org
Historical Context and Emergence in Medicinal Chemistry Scaffolds
The histories of the azide and sulfonamide groups are deeply intertwined with the development of modern therapeutics.
The sulfonamide group revolutionized medicine in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. scispace.com This led to the development of a wide class of "sulfa drugs" that were the first broadly effective antimicrobials, predating penicillin. ajchem-b.comajchem-b.com Over the decades, the applications of sulfonamides have expanded far beyond antibiotics. scispace.com They are now integral components of drugs used as diuretics, anticancer agents, antivirals, anti-inflammatories, and treatments for glaucoma by inhibiting carbonic anhydrase. ekb.egnih.govajchem-b.com The sulfonamide is considered a "privileged scaffold" in drug discovery due to its favorable properties and proven track record in a vast number of approved drugs. nih.govthieme-connect.com
The azide group's journey into medicinal chemistry was initially more cautious due to the perceived instability of low-molecular-weight azides. wikipedia.org Phenyl azide was first synthesized in 1864, but the group's synthetic potential was explored more deeply starting in the 1950s. kit.eduwikipedia.org A landmark application in medicine was Zidovudine (AZT), an azide-containing nucleoside analog developed as a treatment for AIDS. mdpi.com However, the true explosion in the use of azides in medicinal chemistry came with the advent of click chemistry. baseclick.euwikipedia.org The ability to use the azide-alkyne cycloaddition to reliably and specifically link molecules has made it a go-to strategy for creating antibody-drug conjugates (ADCs), developing diagnostic probes, and modifying biomolecules. baseclick.eucambridge.org
Relevance as a Versatile Chemical Building Block
This compound merges the distinct chemical utilities of its two functional groups, making it a highly versatile bifunctional building block. smolecule.com Its structure allows chemists to introduce both an azide and a sulfonamide group into a target molecule or to use each end for separate, orthogonal chemical transformations.
The primary utility of this compound is its role as a linker or precursor in multi-step syntheses. smolecule.com
Click Chemistry Handle: The terminal azide group is readily available to participate in CuAAC reactions. smolecule.com This allows for the covalent attachment ("clicking") of the entire 3-(sulfonamidopropyl) moiety onto any molecule bearing a terminal alkyne. This strategy is employed in chemical biology for labeling biomolecules and in drug discovery to construct complex therapeutic agents. smolecule.com For instance, research has explored its use in creating cytotoxic peptides for potential use in antibody-drug conjugates. lookchem.com
Sulfonamide Functionalization: The primary sulfonamide group can be further functionalized, for example, through N-alkylation or N-arylation, or it can serve as a key pharmacophore that interacts with biological targets like enzymes. acs.org Research has indicated that compounds with this structure have been investigated for their potential as inhibitors of carbonic anhydrases. smolecule.com
The synthesis of this compound can be achieved by starting with 3-propanesultone, which is ring-opened using sodium azide to yield sodium 3-azidopropane-1-sulfonate. smolecule.commdpi.com This intermediate is then converted to the final sulfonamide, typically via a sulfonyl chloride intermediate that is subsequently treated with ammonia. smolecule.com This accessibility further enhances its utility as a practical building block for research.
Functional Group Utility in this compound
| Functional Group | Primary Synthetic Role | Key Applications |
|---|---|---|
| Azide (-N₃) | 1,3-Dipolar Cycloaddition Partner ("Click Handle") | Bioorthogonal labeling, Synthesis of triazole-linked conjugates, Precursor to primary amines (via Staudinger reduction) smolecule.combaseclick.euwikipedia.org |
| Sulfonamide (-SO₂NH₂) | Medicinal Chemistry Pharmacophore, Synthetic Precursor | Interaction with enzyme active sites (e.g., carbonic anhydrase), N-functionalization to build larger structures smolecule.comekb.egacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azidopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2S/c4-7-6-2-1-3-10(5,8)9/h1-3H2,(H2,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPMNQQOQWDCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways
Established Synthetic Routes to 3-Azidopropane-1-sulfonamide
The most common and well-documented synthetic route to this compound begins with the commercially available starting material, 1,3-propanesultone. This pathway can be dissected into two main stages: the formation of a key sulfonate intermediate and its subsequent conversion to the final sulfonamide product.
The synthesis initiates with the nucleophilic ring-opening of 1,3-propanesultone. This reaction leverages the high reactivity of the strained four-membered sultone ring. Treatment of 1,3-propanesultone with sodium azide (B81097) leads to the formation of the sodium salt of 3-azidopropane-1-sulfonic acid. smolecule.commdpi.com This transformation is typically conducted in a mixed solvent system, such as water and acetone, at room temperature. mdpi.com The reaction proceeds with high efficiency, often yielding the desired sulfonate intermediate in near-quantitative amounts. mdpi.com
The reaction can be summarized as follows: Starting Material: 1,3-Propanesultone Reagent: Sodium Azide (NaN₃) Product: Sodium 3-azidopropane-1-sulfonate
| Starting Material | Reagent | Solvent System | Conditions | Product | Yield | Reference |
| 1,3-Propanesultone | Sodium Azide | Water/Acetone | Room Temperature | Sodium 3-azidopropane-1-sulfonate | 98% | mdpi.com |
Table 1: Synthesis of Sodium 3-azidopropane-1-sulfonate
With the azido-functionalized sulfonate salt in hand, the next stage involves the conversion of the sulfonate group (-SO₃⁻) into a sulfonamide group (-SO₂NH₂). This is not a direct conversion but is achieved via a two-step process involving the formation of a reactive sulfonyl chloride intermediate, which is then aminated. smolecule.com
To activate the sulfonate for amination, it is first converted into its corresponding sulfonyl chloride. This is a standard transformation in organic synthesis. The sodium 3-azidopropane-1-sulfonate intermediate is treated with a strong chlorinating agent. smolecule.com Common reagents for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). smolecule.comgoogle.comnih.gov This reaction replaces the hydroxyl group of the sulfonic acid (or its salt) with a chlorine atom, yielding 3-azidopropane-1-sulfonyl chloride. An alternative route involves the direct reaction of 1,3-propanesultone with thionyl chloride in the presence of a catalyst like dimethylformamide to produce 3-chloropropanesulfonyl chloride, which could then undergo subsequent azidation and amination steps. google.com
| Substrate | Reagent | Product | Reference |
| Sodium 3-azidopropane-1-sulfonate | Thionyl Chloride (SOCl₂) | 3-Azidopropane-1-sulfonyl chloride | smolecule.com |
| Sodium 3-azidopropane-1-sulfonate | Phosphorus Pentachloride (PCl₅) | 3-Azidopropane-1-sulfonyl chloride | nih.gov |
| 1,3-Propanesultone | Thionyl Chloride (SOCl₂) | 3-Chloropropanesulfonyl chloride | google.com |
Table 2: Common Reagents for Sulfonyl Chloride Formation
The final step in the established synthetic sequence is the amination of the highly reactive 3-azidopropane-1-sulfonyl chloride intermediate. This sulfonyl chloride readily reacts with ammonia (B1221849) (NH₃) in a nucleophilic substitution reaction to form the stable sulfonamide functional group. smolecule.com This reaction displaces the chloride atom, yielding the target molecule, this compound. This method is a cornerstone of sulfonamide synthesis in medicinal and organic chemistry. ekb.egekb.eg
| Substrate | Reagent | Reaction Type | Product | Reference |
| 3-Azidopropane-1-sulfonyl chloride | Ammonia (NH₃) | Nucleophilic Acyl Substitution | This compound | smolecule.com |
Table 3: Amination of 3-Azidopropane-1-sulfonyl chloride
Conversion of Sulfonates to Sulfonamides
Chlorination Techniques (e.g., Thionyl Chloride Mediated)
Synthesis of ω-Azidoaliphatic Sulfonamide Analogues
The synthetic strategy employed for this compound can be readily adapted to produce a variety of ω-azidoaliphatic sulfonamide analogues by modifying the starting sultone. The term "ω-azido" indicates that the azide group is located at the terminal position of the alkyl chain, opposite to the sulfonamide group.
For instance, starting with 4-butanesultone instead of 1,3-propanesultone, one can synthesize sodium 4-azidobutane-1-sulfonate. mdpi.com This is achieved through an analogous ring-opening reaction with sodium azide. mdpi.com Following the established pathway, this butanyl sulfonate intermediate can then be converted to 4-azidobutane-1-sulfonyl chloride and subsequently aminated to yield 4-azidobutane-1-sulfonamide. This modular approach allows for the synthesis of a homologous series of ω-azidoalkane-1-sulfonamides with varying carbon chain lengths. The synthesis of various aliphatic sulfonamides has been reported, indicating the versatility of these reactions for creating diverse structures. nih.gov
| Starting Sultone | Azide Ring-Opening Product | Potential Final Sulfonamide | Reference |
| 1,3-Propanesultone | Sodium 3-azidopropane-1-sulfonate | This compound | mdpi.com |
| 4-Butanesultone | Sodium 4-azidobutane-1-sulfonate | 4-Azidobutane-1-sulfonamide | mdpi.com |
Table 4: Synthesis of ω-Azidoaliphatic Sulfonate Analogues from Sultones
Green Chemistry Approaches in this compound Synthesis
While the established synthesis is robust, modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. Several steps in the synthesis of this compound can be optimized from a green perspective.
The initial ring-opening of propanesultone is often performed in a water/acetone mixture. mdpi.com The use of water as a co-solvent is a positive feature from a green chemistry standpoint. Further improvements could focus on eliminating the organic co-solvent entirely. Research into the synthesis of sulfonamides has demonstrated that water can be an effective solvent for various steps, including the amination of sulfonyl chlorides, often obviating the need for organic bases. sci-hub.sersc.org
More advanced green methodologies for sulfonamide synthesis, while not yet specifically reported for this compound, offer potential future directions. These include:
Mechanosynthesis: A solvent-free, one-pot mechanochemical approach using a ball mill has been developed for synthesizing sulfonamides from disulfides. rsc.org This method avoids the use of bulk solvents, reducing waste.
One-Pot Aqueous Synthesis: Efficient one-pot methods have been described for producing sulfonamides from thiols or disulfides in water, using reagents like trichloroisocyanuric acid for the in-situ generation of the sulfonyl chloride, followed by amination. rsc.org
Catalytic Methods: Heterogeneous catalysts, such as magnetite-immobilized nano-Ruthenium, have been used for the direct coupling of alcohols and sulfonamides, producing water as the only byproduct and allowing for easy catalyst recovery and reuse. acs.org
Applying these principles could significantly enhance the environmental profile of this compound synthesis by reducing solvent use, minimizing byproducts, and improving energy efficiency.
| Synthetic Step | Traditional Method | Potential Green Alternative | Green Advantage | Reference (for alternative) |
| Ring-Opening | Water/Acetone solvent | Water as sole solvent | Reduced organic solvent use | sci-hub.sersc.org |
| Amination | Organic solvent | Water as solvent | Eliminates organic solvent, potential for no added base | sci-hub.sersc.org |
| Overall Process | Multi-step, purification between steps | One-pot synthesis | Reduced waste, time, and energy | rsc.org |
| Chlorination/Amination | Use of SOCl₂, organic solvents | Solvent-free mechanosynthesis | No bulk solvents, high efficiency | rsc.org |
Table 5: Comparison of Traditional and Potential Green Synthetic Approaches
Chemical Reactivity and Derivatization Studies
Click Chemistry Applications of the Azide (B81097) Moiety
The terminal azide group of 3-azidopropane-1-sulfonamide is perfectly suited for "click chemistry," a term describing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. google.com This has made the compound a popular reagent for conjugating the sulfonamide pharmacophore to other molecules.
The most prominent click reaction involving this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the azide with a terminal alkyne to create a stable heterocyclic linker. researchgate.net
The CuAAC reaction between this compound and an alkyne-functionalized molecule results in the regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring. researchgate.net This triazole ring is not merely a passive linker; it is an aromatic, stable isostere for an amide bond but is resistant to hydrolysis. acs.orgresearchgate.net This linkage strategy has been extensively used to connect the aliphatic sulfonamide tail to various molecular scaffolds, including aromatic and heterocyclic cores, to generate libraries of compounds for biological screening, such as for carbonic anhydrase inhibitors. acs.orgresearchgate.netsiue.edu
The CuAAC reaction is known for its mild and robust conditions, often proceeding at room temperature in a variety of solvents, including aqueous mixtures. nih.gov The key component is a catalytic amount of a copper(I) species. Since Cu(I) salts can be unstable, the catalyst is frequently generated in situ by the reduction of a copper(II) salt, most commonly copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), with a reducing agent like sodium ascorbate. acs.orgnih.gov The efficiency and rate of the reaction can be significantly enhanced by the use of accelerating ligands that stabilize the Cu(I) catalyst.
Table 1: Common Catalytic Systems for CuAAC Reactions
| Component | Function | Common Examples | Citation(s) |
|---|---|---|---|
| Copper Source | Pre-catalyst or Catalyst | CuSO₄·5H₂O, Cu(I) Iodide (CuI) | acs.orgnih.govresearchgate.net |
| Reducing Agent | In situ generation of Cu(I) | Sodium Ascorbate | acs.orgsiue.edunih.gov |
| Ligand | Accelerates reaction, stabilizes Cu(I) | Tris(triazolylmethyl)amines (e.g., TBTA), Tris(2-benzimidazolylmethyl)amines | ucl.ac.uknih.gov |
| Solvent | Reaction Medium | H₂O/t-BuOH, Dimethylformamide (DMF), Acetonitrile (MeCN), Dichloromethane (DCM) | acs.orgresearchgate.netcsbsju.edumasterorganicchemistry.com |
| Base | Often used with CuI | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | csbsju.edupatsnap.com |
While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can be a limitation, especially in biological systems. researchgate.net Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful, copper-free alternative. researchgate.netsigmaaldrich.cn This reaction involves an azide and a strained cycloalkyne, such as a derivative of cyclooctyne. google.comsigmaaldrich.cn The high ring strain of the cycloalkyne provides the driving force for the [3+2] cycloaddition to occur spontaneously under physiological conditions without any catalyst. google.comresearchgate.net
For this compound, participation in SPAAC would allow for its conjugation to biomolecules on living cells or within organisms with minimal toxicity. researchgate.net The main consideration for this application is the synthesis of a suitable reaction partner—a molecule bearing a strained alkyne. The reaction rate is highly dependent on the structure of the cycloalkyne, with derivatives being engineered for faster kinetics and improved water solubility. nih.gov Therefore, while the azide moiety of this compound is fully compatible with SPAAC, the practical application depends on the availability and design of the corresponding strained alkyne partner.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Formation of 1,2,3-Triazole Linkers
Modifications and Functional Group Interconversions for Scaffold Diversification
Scaffold diversification of this compound can be achieved by chemical modifications of its two key functional groups.
The synthesis of the title compound itself often involves functional group interconversions. One common route begins with the ring-opening of 3-propanesultone with sodium azide to yield sodium 3-azidopropane-1-sulfonate. acs.org The sulfonate is then converted to the corresponding sulfonyl chloride, typically with thionyl chloride, which is subsequently treated with ammonia (B1221849) to furnish the final primary sulfonamide. siue.edu An alternative synthetic route could involve the nucleophilic substitution of 3-chloropropane-1-sulfonamide (B1601310) with an azide source like sodium azide.
Once formed, the azide moiety is a versatile handle for further transformations beyond click chemistry. A primary route for diversification is the reduction of the azide to a primary amine (–NH₂). This can be accomplished under various conditions, such as catalytic hydrogenation (H₂/Pd/C) or with reagents like triphenylphosphine (B44618) (Staudinger reaction). This conversion provides a new nucleophilic center for amidation, alkylation, or other amine-based chemistries.
The sulfonamide group also offers opportunities for diversification. The primary sulfonamide can be N-alkylated or N-arylated to produce secondary or tertiary sulfonamides, a common strategy in medicinal chemistry to modulate properties like solubility and target binding. siue.edu
Table 2: Examples of Functional Group Interconversions for Scaffold Diversification
| Starting Group | Reagents/Conditions | Resulting Group | Purpose | Citation(s) |
|---|---|---|---|---|
| Azide (–N₃) | H₂/Pd, PPh₃/H₂O | Amine (–NH₂) | Introduce a nucleophilic amine for further coupling. | |
| Azide (–N₃) | Terminal Alkyne, Cu(I) | 1,2,3-Triazole | Stable linker formation (CuAAC). | researchgate.netacs.org |
| Sulfonate (–SO₃⁻) | 1. SOCl₂ 2. NH₃ | Sulfonamide (–SO₂NH₂) | Synthesis of the title compound. | siue.edu |
Reactions in Antibody-Drug Conjugate Linker Chemistry
The bifunctional nature of this compound, featuring both a terminal azide and a primary sulfonamide group, makes it a component in the synthesis of linkers for antibody-drug conjugates (ADCs). The azide group serves as a bioorthogonal handle for "click" chemistry, while the sulfonamide moiety can be incorporated into the linker backbone, potentially influencing its stability and pharmacokinetic properties.
Research in the field has documented its use in the assembly of complex linker-drug compounds. A key application involves the reaction of the sulfonamide group to form a more complex sulfonamide linkage as part of the ADC linker structure.
Detailed Research Findings
A notable example is found in the synthesis of linker-drug compounds for ADCs designed to target hematopoietic stem cells. In a specific synthetic step detailed in patent literature, this compound is used as a building block to construct a larger linker structure. The primary sulfonamide of this compound is reacted with an activated carboxylic acid derivative to form an N-acyl sulfonamide linkage.
In one documented synthesis, (S)-tert-butyl (1-((4-nitrophenoxy)carbonyl)-2-phenylethyl)carbamate was reacted with a base to create an activated intermediate. Following this activation, this compound was added to the reaction mixture. The nucleophilic sulfonamide nitrogen attacks the activated carbonyl group, displacing the 4-nitrophenoxy leaving group to form a stable N-acyl sulfonamide bond. This reaction covalently attaches the 3-azidopropane moiety to the rest of the linker-drug construct. The resulting product, (S)-tert-butyl (1-(3-azidopropylsulfonamido)-1-oxo-3-phenylpropan-2-yl)carbamate, contains the intact azide group, which remains available for subsequent conjugation to an antibody or another part of the ADC via azide-alkyne cycloaddition reactions. google.com
This reaction highlights the utility of this compound in a modular approach to linker synthesis. The sulfonamide group provides a stable linkage within the linker chain, while the azide offers a specific point of attachment for bioconjugation. google.comsusupport.comthermofisher.com N-acyl sulfonamide groups are known to be stable but can be designed as "safety-catch" linkers, where subsequent modification (like N-alkylation) can render the linkage susceptible to cleavage under specific conditions. kiesslinglab.com This suggests that linkers incorporating this motif could be engineered for controlled drug release.
The table below summarizes the specific reaction involving this compound in the synthesis of an ADC linker intermediate. google.com
Interactive Data Table: Synthesis of an Azide-Containing Linker Intermediate
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| Activated (S)-tert-butyl (1-((4-nitrophenoxy)carbonyl)-2-phenylethyl)carbamate | This compound | (S)-tert-butyl (1-(3-azidopropylsulfonamido)-1-oxo-3-phenylpropan-2-yl)carbamate | N-Acylation of sulfonamide | google.com |
Applications in Chemical Biology and Medicinal Chemistry Research
Utility as a Precursor in Complex Molecular Synthesis
The chemical architecture of 3-azidopropane-1-sulfonamide makes it an ideal starting material for the synthesis of elaborate molecular structures. Its aliphatic chain provides flexibility, while the terminal azide (B81097) and sulfonamide groups offer orthogonal handles for sequential chemical modifications.
Researchers utilize this compound as a key component in the design of new chemical entities, particularly in the development of enzyme inhibitors. The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG) effective for targeting metalloenzymes like carbonic anhydrases (CAs). mdpi.com By incorporating this aliphatic sulfonamide into larger molecules, scientists can create inhibitors with novel properties.
For instance, in a structure-based drug design approach to target human carbonic anhydrase III (hCA III), a typically difficult isoform to inhibit with traditional aromatic sulfonamides, this compound was used as a foundational piece. nih.gov The strategy involved designing aliphatic primary sulfonamides with flexible chains that could bypass bulky residues in the enzyme's active site. nih.gov The azide group of the precursor was then used to "click" on various molecular tails via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), generating a library of potential inhibitors. nih.gov This approach led to the discovery of the first potent and selective nanomolar inhibitors of hCA III. nih.gov
Similarly, it has been used as a precursor to design inhibitors for tumor-associated carbonic anhydrases IX and XII. smolecule.com These enzymes are overexpressed in certain cancers, making them attractive therapeutic targets. smolecule.com The azide functionality allows for the attachment of various moieties to the sulfonamide scaffold, enabling the synthesis of diverse compounds for screening and optimization. smolecule.com
The azide group of this compound is a perfect handle for Huisgen [3+2] cycloaddition reactions, most notably the CuAAC, or "click chemistry," to synthesize 1,2,3-triazoles. nih.govresearchgate.net This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry. unive.itnih.gov The resulting 1,2,3-triazole ring is not just a stable linker but is also considered a bioisostere for amide bonds and can participate in biological interactions such as hydrogen bonding. mdpi.comlenus.ie
This methodology has been extensively used to connect the this compound core to a variety of alkynes, generating large libraries of triazole-containing sulfonamides. nih.govresearchgate.net For example, new series of sulfonamide-based mdpi.comnih.govsmolecule.com-triazoles have been prepared with yields ranging from 65-99% by reacting azide-bearing sulfonamides with different alkynes. researchgate.net These heterocyclic compounds have been evaluated for various biological activities, including as antibacterial agents and carbonic anhydrase inhibitors. researchgate.netnih.gov
| Precursor Compound | Reaction Type | Resulting Heterocycle | Application Area |
| This compound | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole | Carbonic Anhydrase Inhibition, Antibacterial Agents |
| 4-Azido-N-substituted-benzenesulfonamides | Huisgen [3+2] Cycloaddition | 1,2,3-Triazole | Antibacterial Agents |
Design of Novel Chemical Entities
Bioorthogonal Chemistry for Biological System Probing
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. unive.it The azide group of this compound is a quintessential bioorthogonal handle, making the compound a powerful tool for studying biological systems. smolecule.comcambridge.org
The azide's ability to undergo click reactions, particularly with strained alkynes in copper-free variants (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC), allows for the selective labeling of biomolecules in living cells. lenus.ie While this compound itself is a building block, the principle of using an azide handle for labeling is well-established. google.com For instance, a molecule incorporating the sulfonamide for targeting a specific protein (like a carbonic anhydrase) and the azide for labeling could be designed. Once the molecule binds to its target protein, a fluorescent probe equipped with a compatible alkyne can be introduced, which will "click" onto the azide, thereby selectively tagging the protein of interest. This allows for the visualization and study of the protein's localization and function within the cellular environment. smolecule.comlenus.ie
Beyond static labeling, bioorthogonal reactions enable the dynamic tracking of biological processes. lenus.iecambridge.org By functionalizing a biologically active molecule with this compound, its journey and interactions within a cell or organism can be monitored. For example, a drug candidate built upon this scaffold can be administered to cells. At various time points, a reporter molecule (e.g., a fluorophore with an alkyne) can be added, which will covalently attach to the azide-bearing drug. lenus.ie This allows for the fluorescent detection of the drug via confocal microscopy, providing crucial information about its uptake, subcellular distribution, and clearance. lenus.ie This strategy of post-binding ligation is vital for understanding a drug's mechanism of action and potential resistance pathways. lenus.ie
Selective Labeling of Biomolecules
Scaffold for Drug Design and Development Initiatives
A scaffold in drug design is a core chemical structure upon which various functional groups are appended to create a library of compounds with diverse properties. biosolveit.de The sulfonamide functional group itself is a highly privileged scaffold in medicinal chemistry, forming the basis for a multitude of FDA-approved drugs with applications ranging from antibacterials to anticancer agents. nih.govajchem-b.comresearchgate.net
This compound provides a flexible, aliphatic sulfonamide scaffold. This is a departure from the more common aromatic sulfonamide scaffolds and offers a way to overcome challenges associated with them, such as off-target effects or poor selectivity. nih.gov Research has shown that designing inhibitors based on an aliphatic sulfonamide chain can lead to high potency and, crucially, selectivity for specific enzyme isoforms. nih.gov
A prime example is the development of inhibitors for human carbonic anhydrase (hCA) isoforms. A structure-based design that swapped a traditional aromatic ring for the flexible aliphatic chain of this compound was employed to target hCA III. nih.gov The azide group then served as a point of diversification, allowing the attachment of various tails via click chemistry to enhance interactions with the target enzyme. nih.gov This strategy resulted in compounds with nanomolar inhibition constants and high selectivity for hCA III over other isoforms like hCA I and hCA II. nih.gov This demonstrates the power of this compound as a versatile scaffold for generating novel, potent, and selective drug candidates. nih.govmdpi.com
| Scaffold Base | Target Enzyme | Design Strategy | Key Findings |
| Aliphatic Sulfonamide (from this compound) | Human Carbonic Anhydrase III (hCA III) | Structure-based design using a flexible aliphatic chain to bypass bulky active site residues. nih.gov | First-in-class potent (nanomolar KIs) and selective hCA III inhibitors. nih.gov |
| Benzenesulfonamide (B165840) with Aliphatic Sulfonate Tail | Human Carbonic Anhydrases IX & XII | "Tail approach" incorporating negatively charged sulfonate groups via a triazole linker to achieve membrane impermeability. mdpi.com | Potent inhibition of target CAs and complete membrane impermeability, validating the design for selective targeting of extracellular enzymes. mdpi.com |
Development of Enzyme Inhibitors
This compound serves as a valuable scaffold in the development of enzyme inhibitors, particularly targeting carbonic anhydrases (CAs). smolecule.com CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential in several diseases. nih.gov The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group, crucial for the inhibitory activity against CAs. nih.gov The azide (-N₃) functionality allows for the facile introduction of diverse molecular fragments through "click chemistry," a set of powerful and reliable reactions. smolecule.com This enables the synthesis of large libraries of compounds for screening against different CA isoforms.
Research has focused on designing inhibitors that can selectively target specific CA isoforms. For instance, new aliphatic primary sulfonamides incorporating 1,2,3-triazole linkers, formed via click chemistry with azides like this compound, have been designed to be potent and selective inhibitors of human carbonic anhydrase III (hCA III). nih.govresearchgate.net These inhibitors are designed with long, flexible tails to bypass bulky residues in the active site of hCA III, a feature that distinguishes it from other isoforms. nih.gov
Furthermore, studies have investigated the inhibition of cancer-associated CA isoforms IX and XII. smolecule.comnih.gov These isoforms are overexpressed in certain tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. nih.gov By modifying the this compound core, researchers have developed inhibitors that show potent inhibition of these cancer-related CAs. nih.gov The strategy often involves attaching tails to the sulfonamide scaffold that can enhance binding affinity and selectivity. nih.gov
| Target Enzyme | Inhibitor Design Strategy | Key Findings |
| Carbonic Anhydrase III (hCA III) | Aliphatic primary sulfonamides with flexible tails and 1,2,3-triazole linkers. nih.govresearchgate.net | Potent and selective inhibition in the nanomolar range. nih.gov |
| Carbonic Anhydrase IX and XII | Benzenesulfonamide derivatives with aliphatic sulfonate tails linked via 1,2,3-triazoles. nih.gov | Potent inhibition in the low nanomolar range for hCA II, IX, and XII. nih.gov |
| Carbonic Anhydrase II (hCA II) | 1H-1,2,3-triazole containing heterocycles. frontiersin.org | Superior carbonic anhydrase inhibitory activity. frontiersin.org |
Precursor for Anti-Microbial Agents
The sulfonamide functional group is a cornerstone of a major class of synthetic antimicrobial drugs. nih.gov These drugs act by competitively inhibiting dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. researchgate.net This bacteriostatic action is effective against a broad spectrum of gram-positive and some gram-negative bacteria. nih.govresearchgate.net
This compound serves as a precursor for novel antimicrobial agents. smolecule.com Its inherent azide group allows for the synthesis of more complex molecules through click chemistry, leading to the development of new sulfonamide derivatives with potentially enhanced or broader antimicrobial activity. rsc.orgnih.gov The 1,2,3-triazole ring, formed through the azide-alkyne cycloaddition, is a stable and versatile linker that can connect the sulfonamide core to other pharmacophores, potentially overcoming existing resistance mechanisms. frontiersin.org
Research has shown that sulfonamide derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. nih.gov By incorporating the this compound moiety into larger molecular structures, scientists aim to create new compounds with improved efficacy. For example, the synthesis of thiazolidin-4-one derivatives bearing a sulfonamide moiety has yielded compounds with significant growth suppression against resistant strains. researchgate.net
| Compound Class | Synthetic Approach | Antimicrobial Target/Activity |
| Sulfonamide Derivatives | Click chemistry with this compound. rsc.orgnih.gov | Broad-spectrum antibacterial activity. nih.gov |
| Thiazolidin-4-ones with Sulfonamide Moiety | One-pot three-component synthesis. researchgate.net | Significant growth suppression against resistant bacterial strains. researchgate.net |
| Sulfones and Sulfonamides with Silsesquioxane | Integration of sulfone and sulfonamide functionalities with polyhedral oligomeric silsesquioxanes (POSSs). nih.gov | Enhanced antimicrobial efficacy. nih.gov |
Application in Oncology-Oriented Drug Discovery
The application of this compound in oncology research extends beyond its role in developing CA inhibitors. The azide group is a key tool in chemical biology for bioconjugation, allowing for the attachment of the sulfonamide-containing molecule to other entities, such as targeting ligands or fluorescent probes. smolecule.comlenus.ie
This "click chemistry" approach is instrumental in modern drug development, facilitating the creation of molecularly targeted treatments. lenus.ieicr.ac.uk For instance, an azide-functionalized compound can be "clicked" onto an alkyne-modified antibody or peptide that specifically recognizes cancer cells. This strategy can enhance the delivery of the therapeutic agent to the tumor site, potentially increasing efficacy and reducing off-target effects.
Furthermore, the triazole ring formed in the click reaction is not merely a linker but can itself contribute to the biological activity of the molecule. lenus.ie Triazoles are known to participate in hydrogen bonding and can act as amide substitutes, potentially interacting with biological targets. lenus.ie The development of novel sulfonamide derivatives has been reported to show potent growth inhibition against various cancer cell lines, including leukemia, lung, ovarian, melanoma, colon, renal, prostate, and breast cancer. jrespharm.com The ability to easily synthesize a diverse range of these derivatives using this compound as a building block is a significant advantage in the search for new anticancer agents. smolecule.com
| Application Area | Method | Significance |
| Targeted Drug Delivery | Click chemistry to conjugate with tumor-targeting moieties. lenus.ie | Enhances specificity and reduces systemic toxicity. |
| Development of Novel Anticancer Agents | Synthesis of diverse sulfonamide derivatives. jrespharm.com | Potent inhibition of various cancer cell lines. jrespharm.com |
| Cellular Tracking and Mechanistic Studies | Fluorescent labeling via click chemistry. lenus.ie | Provides insights into drug uptake, distribution, and mechanism of action. lenus.ie |
Mechanistic Research on Biological Interactions
Carbonic Anhydrase (CA) Inhibition Studies
The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG) critical for the design of carbonic anhydrase inhibitors (CAIs). The azide (B81097) group of 3-azidopropane-1-sulfonamide is particularly useful for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows it to be linked to various molecular fragments to create a diverse library of potential inhibitors. smolecule.comnih.gov This approach has been instrumental in developing inhibitors targeted at various human carbonic anhydrase (hCA) isoforms.
Human Carbonic Anhydrase III is a unique isoform, characterized by its very low CO₂ hydration activity and resistance to classical sulfonamide inhibitors compared to other hCAs like hCA I and hCA II. nih.govnih.gov This low susceptibility presents a significant challenge in developing potent and selective inhibitors for hCA III.
To address the challenge of inhibiting hCA III, a specific structure-based drug design strategy was developed. nih.gov This strategy centers on a key difference in the active site of hCA III compared to other isoforms: the presence of a bulky Phenylalanine residue at position 198 (Phe198), where most other hCAs have a smaller Leucine (Leu198). nih.govresearchgate.net This Leu198/Phe198 substitution creates steric hindrance that interferes with the binding of traditional aromatic and heterocyclic sulfonamide inhibitors. nih.govresearchgate.net
The developed strategy involves the design of novel aliphatic primary sulfonamides with long, flexible tails. nih.gov The rationale is that these flexible moieties can effectively coordinate with the catalytic zinc(II) ion while bypassing the bulky Phe198 residue. nih.govresearchgate.net In this context, this compound serves as a key starting material. nih.gov Its propanyl-sulfonamide "head" is designed to interact with the zinc ion, while the azide "tail" is used in click chemistry to attach various other molecular fragments, thereby enhancing contacts at the entrance of the active site. nih.gov
The fundamental binding mode for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion within the enzyme's active site. mdpi.comnih.gov For derivatives of this compound designed for hCA III, docking and molecular dynamics simulations have been employed to elucidate their binding. nih.govresearchgate.net These computational studies confirm that the aliphatic sulfonamide moiety binds to the zinc ion. The flexible (CH₂)nSO₂NH₂ chain is crucial for positioning the sulfonamide group correctly for zinc coordination, navigating the constricted space created by Phe198. nih.govresearchgate.net The 1,2,3-triazole linker, formed from the azide group, connects the sulfonamide head to other parts of the molecule, which can then form additional stabilizing interactions with residues at the rim of the active site cavity. nih.gov
The substitution of Leu198 in most hCAs with Phe198 in hCA III is the single most important factor governing its unique inhibitor susceptibility profile. nih.gov The phenyl ring of Phe198 produces a steric constriction that not only reduces the catalytic activity of hCA III but also significantly hinders the binding of many common CAIs. nih.gov The structure-based design of inhibitors using this compound as a building block is a direct response to this structural feature. By creating inhibitors with flexible aliphatic chains, researchers can circumvent the steric clash with Phe198, a feat that is difficult for rigid aromatic inhibitors to achieve. nih.govresearchgate.net This approach has led to the development of compounds that show nanomolar inhibition constants and high selectivity for hCA III over other isoforms. nih.gov
The transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of hypoxic tumors and are validated targets for anticancer therapies. mdpi.comnih.govnih.gov Consequently, there is significant interest in developing selective inhibitors for these isoforms. Derivatives synthesized using 3-azidopropane-1-sulfonate have been evaluated for their inhibitory action against hCA IX and hCA XII. nih.govmdpi.com By linking the azido-sulfonamide scaffold to various benzenesulfonamide (B165840) moieties via a 1,2,3-triazole ring, researchers have created compounds with potent, low nanomolar inhibition of hCA IX and hCA XII. nih.gov However, achieving high selectivity over the ubiquitous, off-target cytosolic isoforms hCA I and II remains a key challenge, with many derivatives showing potent inhibition across multiple isoforms. nih.gov
Table 1: Inhibition of Cancer-Associated Carbonic Anhydrases by Selected Sulfonamide Derivatives
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) Range | Selectivity Profile | Reference |
|---|---|---|---|---|
| Ureido-substituted benzenesulfonamides (USBs) | hCA IX | 1 nM - 45 nM | Showed selectivity for hCA IX/XII over hCA II. U-F (SLC-0111) had a selectivity ratio of 240 for hCA XII over hCA II. | nih.gov |
| Triazole-linked sulfonates | hCA IX | 3.2 nM - 459.4 nM | Potent inhibition but often with limited selectivity over hCA II. | nih.gov |
| Triazole-linked sulfonates | hCA XII | Low nanomolar range | Some derivatives showed higher selectivity for hCA XII over hCA IX and hCA II. | nih.govresearchgate.net |
| Sulfonamides with imide moieties | hCA IX | 9.7 nM - 7766 nM | Generally moderate to poor inhibitors, though some potent examples exist. | mdpi.com |
| Sulfonamides with imide moieties | hCA XII | 14 nM - 316 nM | Effective inhibition in the nanomolar range. | mdpi.com |
Investigation of Human Carbonic Anhydrase III (hCA III) Inhibition
Elucidation of Ligand-Target Binding Modes (e.g., Zinc Ion Coordination)
Antimicrobial Mechanism Investigations
Research indicates that this compound and related structures possess antimicrobial properties. smolecule.com The mechanism of action for sulfonamide-based drugs, in general, involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. However, the specific antimicrobial mechanism for this compound itself is primarily linked to the inhibition of bacterial enzymes that are crucial for cell wall synthesis. smolecule.com The presence of the azide group offers a route to more complex molecules, such as 1,2,3-triazoles, which have been incorporated into novel sulfonamides and evaluated for antibacterial activity against various Gram-positive and Gram-negative bacteria. researchgate.net For some other azide-containing nucleoside analogs like azidothymidine (AZT), the bactericidal mechanism has been shown to be DNA chain termination following metabolic activation to the triphosphate level. nih.gov While this provides a possible avenue for the action of azide-containing compounds, detailed studies confirming this specific mechanism for this compound are not widely reported.
Research into Inhibition of Bacterial Cell Wall Synthesis Enzymes
Preliminary research suggests that this compound possesses antimicrobial properties. The proposed mechanism for this activity is linked to the inhibition of bacterial enzymes that are essential for the synthesis of the cell wall. smolecule.com The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making the enzymes involved in its synthesis attractive targets for antimicrobial agents.
However, detailed studies identifying the specific bacterial cell wall synthesis enzymes that are inhibited by this compound, or the precise nature of the inhibitory interactions, are not extensively documented in publicly available scientific literature. The general class of sulfonamide antibiotics is known to act by inhibiting dihydropteroate synthetase, an enzyme involved in folic acid synthesis, which is a different pathway from direct cell wall synthesis. nih.gov Therefore, the assertion that this compound specifically inhibits cell wall synthesis enzymes requires further empirical validation.
Modulation of Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The following sections explore the current state of research regarding the involvement of this compound in modulating these pathways.
Interaction Studies with Inhibitors of Apoptosis Proteins (IAPs)
There is currently no available scientific literature or research data detailing interaction studies between this compound and Inhibitors of Apoptosis Proteins (IAPs). IAPs are a family of proteins that play a crucial role in negatively regulating apoptosis by binding to and inhibiting caspases. nih.govguidetopharmacology.org While other sulfonamide-containing compounds have been investigated for their anticancer properties, which can involve the induction of apoptosis, specific research on this compound's direct interaction with IAPs has not been reported.
Research on Cellular Sensitization to Apoptotic Signals
No published research specifically investigates the role of this compound in sensitizing cells to apoptotic signals. Cellular sensitization involves priming cells to undergo apoptosis in response to stimuli that would normally be non-lethal. This is a key strategy in cancer therapy to enhance the efficacy of chemotherapeutic agents. The potential of this compound to act as a sensitizer (B1316253) for apoptosis remains an uninvestigated area of its biological profile.
Tubulin Polymerization Inhibition Research in Cytotoxic Agents
Currently, there is no scientific evidence or research to suggest that this compound functions as a tubulin polymerization inhibitor. Tubulin inhibitors are a class of cytotoxic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. researchgate.net While some novel sulfonamide derivatives have been explored for their tubulin polymerization inhibition activity, this specific mechanism has not been investigated for this compound itself. mdpi.commdpi.com Patent literature indicates that this compound has been used as a building block in the synthesis of cytotoxic peptides and antibody-drug conjugates, but this does not equate to the compound itself having tubulin inhibition activity. lookchem.com
Advanced Applications and Future Research Directions
Integration into Antibody-Drug Conjugates (ADCs) Research Platforms
Antibody-drug conjugates (ADCs) represent a powerful class of therapeutic agents that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The modular nature of 3-azidopropane-1-sulfonamide makes it a significant tool in the construction of these complex bioconjugates.
Development of Linker Chemistries for Targeted Drug Delivery
The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload and influencing the ADC's stability, pharmacokinetics, and mechanism of drug release. The azide (B81097) group of this compound is particularly amenable to "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. adcreview.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent examples of click reactions used in ADC development. adcreview.commedchemexpress.com
In this context, this compound serves as a precursor for creating azide-functionalized linkers. These linkers can be readily conjugated to alkyne-modified antibodies or payloads, forming a stable triazole linkage. Patent literature describes the synthesis of linker-drug compounds where this compound is incorporated. For instance, it can be reacted with other molecules to form a larger linker structure that is then attached to a cytotoxic agent. google.com The versatility of the azide group allows for its use in various multi-step synthetic pathways to build complex linkers with desired properties, such as cleavability under specific physiological conditions. issuu.com
The general scheme for utilizing azide-functionalized linkers in ADC construction is presented below:
| Component | Role in ADC Construction | Relevant Chemistry |
| Antibody | Provides specificity for target cells (e.g., cancer cells). | Can be modified to introduce an alkyne or other reactive group for conjugation. |
| Azide-Linker (derived from this compound) | Connects the antibody to the payload and influences ADC properties. | The azide group reacts with an alkyne via click chemistry (CuAAC or SPAAC). |
| Cytotoxic Payload | A potent drug that induces cell death upon internalization. | Can be modified with an alkyne group to react with the azide-linker. |
Design of Cytotoxic Payloads for ADCs
Beyond its role in linker chemistry, this compound has been directly incorporated into the structure of cytotoxic payloads. google.com Patent filings have disclosed novel cytotoxic peptides where this compound is part of the final active molecule. In one example, the sulfonamide is formed by reacting this compound with a peptide backbone. google.com The resulting cytotoxic peptide, which now contains an azide handle, can then be conjugated to a targeting antibody.
Exploration in Functional Materials Science
The unique chemical properties of this compound have also been harnessed in the field of materials science, particularly for the surface functionalization and synthesis of novel polymers with specific biological or physical properties.
Research has demonstrated the use of a derivative, N-(3-azidopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide, for the surface modification of poly(L-lactide) (PLLA), a biodegradable polymer used in surgical implants. nih.govrsc.org In this application, the azide group allows for the covalent attachment of the molecule to the polymer surface via a click reaction. nih.gov The sulfonamide portion, in this case a dansyl sulfonamide, also imparts fluorescence, which is useful for tracking and confirming the modification. nih.govrsc.org Furthermore, sulfonamides are known for their antimicrobial properties, suggesting that such modifications could be used to create surfaces that resist bacterial growth. rsc.org
In a related application, the principles of click chemistry involving azide-functionalized surfaces have been used to immobilize sulfonamides onto fumed silica (B1680970). This process involves first treating the silica surface to introduce azide groups and then reacting it with an alkyne-modified sulfonamide. This approach highlights the versatility of the azide-alkyne reaction in creating functionalized materials.
Furthermore, the azide and sulfonamide moieties are key components in the synthesis of more complex functional materials. For instance, polyhedral oligomeric silsesquioxane (POSS) has been functionalized with sulfonamide groups through a click reaction between an azide-modified POSS and propargylated sulfonamides. researchgate.netacs.org Such materials are being investigated for their antimicrobial properties. researchgate.net The azide group of 3-azidopropyl methacrylate (B99206) has also been used in atom transfer radical polymerization (ATRP) to create polymers that can be easily modified post-polymerization via click chemistry. acs.org
Computational Chemistry and Molecular Modeling Studies
Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions between small molecules and biological targets at an atomic level. These techniques have been applied to study compounds derived from this compound, providing insights that can guide the design of more potent and selective therapeutic agents.
Ligand-Protein Docking Simulations
Molecular docking is used to predict the preferred binding orientation of a ligand to a protein target. This method has been instrumental in the development of inhibitors for various enzymes, including carbonic anhydrases (CAs), which are implicated in several diseases.
A notable study focused on designing selective inhibitors for human carbonic anhydrase III (hCA III). nih.gov In this research, this compound was used as a key building block to synthesize a series of aliphatic primary sulfonamide inhibitors. nih.gov Molecular docking simulations were performed to understand how these newly synthesized compounds, which feature a 1,2,3-triazole linker formed via a click reaction, interact with the active site of hCA III. nih.govresearchgate.net The docking studies helped to rationalize the observed inhibitory activity and selectivity of the compounds. researchgate.net Similar docking studies have been conducted on other sulfonamide derivatives to explore their binding mechanisms with different protein targets, such as penicillin-binding proteins and dihydrofolate reductase. rjb.rorsc.org
Molecular Dynamics Simulations for Interaction Analysis
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing researchers to study the stability of the interactions and the conformational changes that may occur over time.
In the aforementioned study on hCA III inhibitors, MD simulations were used to investigate the stability of the interactions between the sulfonamide inhibitors and the enzyme. nih.gov These simulations can reveal key hydrogen bonds and other non-covalent interactions that contribute to the binding affinity and stability of the complex. biointerfaceresearch.comnih.gov By analyzing the trajectory of the simulation, researchers can assess the flexibility of both the ligand and the protein's active site, providing a deeper understanding of the binding event. nih.gov The insights gained from MD simulations are crucial for the rational design of next-generation inhibitors with improved properties.
Isotopic Labeling of this compound for Research
Isotopic labeling is a powerful technique used in scientific research to trace the fate of molecules in biological and chemical systems. This involves replacing one or more atoms of a compound with their isotopes, which have a different number of neutrons but the same chemical properties. For this compound, isotopes of hydrogen (deuterium, 2H or D; tritium (B154650), 3H or T), carbon (13C, 14C), and nitrogen (15N) can be strategically incorporated into its structure. These labeled variants, or isotopologues, serve as invaluable tools in metabolic pathway studies and reaction kinetic investigations. The general principle for preparing isotopically-labeled compounds often involves using an appropriate isotopically-labeled reagent in place of the non-labeled reagent during synthesis thieme-connect.com.
The azide functional group within this compound makes it particularly amenable to "click chemistry" reactions, a set of biocompatible reactions that are widely used for attaching reporter molecules, such as fluorophores or affinity tags, to biomolecules. This allows for the tracing and visualization of the compound and its interaction partners in complex biological environments beilstein-journals.orgbeilstein-journals.orgresearchgate.net.
Application in Metabolic Pathway Studies
The metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME), is critical to understand its biological activity and potential for therapeutic development. Isotopic labeling of this compound would enable researchers to meticulously track its journey through a biological system.
The use of radioisotopes like 14C and 3H allows for sensitive detection and quantification of the compound and its metabolites in various tissues and fluids. For instance, studies on the related compound 3-amino-1-propanesulfonic acid have utilized 14C-labeling to investigate its metabolic profile in humans google.com. Similarly, tritium (3H) labeling is a common strategy for conducting biodistribution studies of drug candidates google.comnih.govmdpi-res.comscience.gov. By synthesizing [14C]this compound or [3H]this compound, researchers could perform quantitative whole-body autoradiography and liquid scintillation counting to determine its concentration in different organs over time.
Stable isotopes such as 2H, 13C, and 15N are also highly valuable for metabolic studies, particularly when coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The distinct mass of the labeled compound and its metabolites allows them to be differentiated from their endogenous, unlabeled counterparts. Deuterium (B1214612) (2H) labeling, for example, has been employed to investigate the pharmacokinetics and metabolic stability of drugs like L-DOPA, where deuteration at metabolically vulnerable sites can slow down enzymatic degradation, leading to altered drug exposure nih.gov. Introducing deuterium into the propane (B168953) chain of this compound could similarly be used to probe its metabolic stability against enzymes such as cytochrome P450s.
Nitrogen-15 (15N) is a stable isotope that can be used to trace the path of nitrogen atoms through metabolic pathways wikipedia.org. Given that this compound contains four nitrogen atoms, including a sulfonamide group and an azide group, 15N labeling would be particularly informative. Methods for the synthesis of 15N-labeled sulfonamides have been developed, which could be adapted for this compound thieme-connect.comresearchgate.net. This would allow for the elucidation of metabolic transformations involving the nitrogen-containing functional groups.
A hypothetical study investigating the metabolism of this compound could involve administering a labeled version of the compound to an animal model and analyzing biological samples (e.g., plasma, urine, feces, and tissue homogenates) by LC-MS/MS. The resulting data would reveal the structures of any metabolites formed, providing insights into the enzymatic pathways responsible for its biotransformation.
Table 1: Potential Isotopes for Metabolic Studies of this compound and Their Applications
| Isotope | Type | Detection Method | Application in Metabolic Studies |
| 14C | Radioactive | Liquid Scintillation Counting, Autoradiography | Quantitative determination of drug and metabolite distribution in tissues (ADME studies). |
| 3H (Tritium) | Radioactive | Liquid Scintillation Counting, Autoradiography | Used in drug and/or substrate tissue distribution studies google.com. |
| 2H (Deuterium) | Stable | Mass Spectrometry, NMR Spectroscopy | Investigating metabolic stability and identifying sites of enzymatic metabolism nih.gov. |
| 13C | Stable | Mass Spectrometry, NMR Spectroscopy | Tracing the carbon skeleton through metabolic pathways. |
| 15N | Stable | Mass Spectrometry, NMR Spectroscopy | Elucidating the metabolic fate of the sulfonamide and azide nitrogen atoms wikipedia.orgnih.gov. |
Use in Reaction Kinetic Investigations
Isotopic labeling is a cornerstone of physical organic chemistry for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs) wikipedia.org. A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes wikipedia.org. The magnitude of the KIE can provide detailed information about the transition state of the rate-determining step of a reaction nih.govepfl.ch.
For this compound, investigating the KIEs associated with reactions involving this compound can shed light on the mechanisms of its chemical transformations. For example, if this compound were to undergo a reaction where a C-H bond on the propane chain is broken in the rate-determining step, replacing that hydrogen with a deuterium would result in a primary KIE (kH/kD > 1), indicating that this bond is being cleaved in the transition state. The magnitude of this effect can reveal the degree of bond breaking.
Secondary KIEs, where the isotopically substituted bond is not broken or formed in the reaction, can also provide valuable mechanistic information about changes in hybridization or the steric environment at the labeled position during the transition state wikipedia.org.
The table below presents hypothetical KIE data for a reaction involving this compound, illustrating how such data could be interpreted. The specific values are based on typical KIEs observed in organic reactions.
Table 2: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound
| Labeled Position | Isotope Pair | Observed klight/kheavy | Interpretation |
| C-1 (α to sulfonamide) | 1H / 2H | 1.15 | Secondary KIE, suggesting a change in hybridization at C-1 in the transition state, possibly from sp3 to sp2. |
| C-3 (α to azide) | 1H / 2H | 6.5 | Large primary KIE, indicating that the C-H bond at the C-3 position is being broken in the rate-determining step of the reaction nih.gov. |
| Sulfonamide Nitrogen | 14N / 15N | 1.03 | Primary KIE, suggesting involvement of the sulfonamide nitrogen in bond breaking or formation in the rate-determining step. |
| Azide (terminal N) | 14N / 15N | 1.005 | Small KIE, suggesting the terminal nitrogen of the azide is not significantly involved in bonding changes in the rate-determining step. |
These types of studies are crucial for understanding the reactivity of this compound. For instance, if this compound is being developed as an inhibitor that forms a covalent bond with its biological target, KIE studies could help to confirm the mechanism of action. By synthesizing isotopically labeled versions of the compound and measuring the reaction rates, researchers can gain a detailed picture of the chemical steps involved in its biological activity nih.govnumberanalytics.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Azidopropane-1-sulfonamide, and what key reaction parameters influence yield?
- Answer: Synthesis typically involves sulfonylation of 3-azidopropylamine using sulfonyl chlorides under controlled conditions. Key parameters include reaction temperature (e.g., 90°C for 14 hours for optimal azide stability ), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical to isolate the product. Reaction progress can be monitored using TLC with UV visualization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Answer:
- NMR : The sulfonamide proton (NH) appears as a singlet near δ 7.2 ppm. The azide group (N₃) does not directly show in ¹H-NMR but can be inferred from adjacent CH₂ groups (δ 3.1–3.5 ppm) .
- IR : Strong absorption bands at ~2100 cm⁻¹ (azide stretch) and ~1300–1150 cm⁻¹ (sulfonamide S=O asymmetric/symmetric stretches) are diagnostic .
- Mass Spectrometry : Molecular ion peaks at m/z 100.125 (C₃H₈N₄) confirm the molecular formula .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Answer: The compound’s azide group is thermally unstable and may decompose explosively under high heat or mechanical shock. Use blast shields, fume hoods, and personal protective equipment (PPE). Avoid contact with strong oxidizers (e.g., peroxides) and heavy metals. Storage should be in airtight containers at ≤4°C .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation under varying catalytic conditions?
- Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance sulfonylation efficiency.
- Solvent Optimization : Compare yields in DMF vs. dichloromethane; DMF may stabilize intermediates but risks side reactions at elevated temperatures.
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted sulfonyl chloride or hydrolysis products). Adjust stoichiometry or reaction time accordingly .
Q. What methodologies are recommended for resolving contradictions between computational predictions and experimental data regarding the stability of this compound derivatives?
- Answer:
- Comparative Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond dissociation energies of the azide group. Validate experimentally via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
- Error Source Identification : Check for solvent effects or implicit solvation models in simulations that may mismatch experimental conditions. Reconcile discrepancies using sensitivity analysis .
Q. In drug delivery applications, how does the sulfonamide moiety in this compound influence its binding affinity to biological targets, and what experimental approaches validate these interactions?
- Answer:
- Structural Studies : Use X-ray crystallography or NMR titration to map hydrogen bonding between the sulfonamide NH and target proteins (e.g., carbonic anhydrase).
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity constants (Kd). Compare with analogs lacking the sulfonamide group to isolate its contribution .
Q. What advanced analytical techniques are required to assess the purity and stability of this compound under different storage conditions?
- Answer:
- Stability Testing : Accelerated degradation studies at 40°C/75% RH for 4 weeks, followed by HPLC-UV analysis (λ = 254 nm) to monitor azide decomposition.
- Purity Assessment : Use UPLC-QTOF-MS to detect trace impurities (<0.1%). Validate with <sup>15</sup>N NMR to confirm azide integrity under long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
